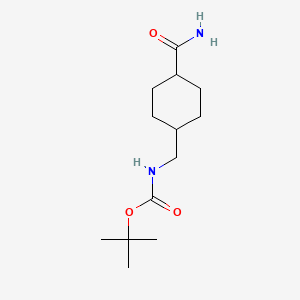
trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide” is a compound with potential for biochemical research . It has the empirical formula C13H26N2O2 and a molecular weight of 242.36 . The IUPAC name for this compound is tert-butyl [4-(aminomethyl)cyclohexyl]methylcarbamate .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCC(C)(C)OC(=O)NC[C@H]1CCC@HCC1 . This indicates that the compound contains a tert-butyl group (Boc), an aminomethyl group attached to a cyclohexane ring, and a carbamate group . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . . The compound should be stored at 2-8°C .Scientific Research Applications
Nanohybrid Incorporation for Controlled Drug Release : The compound trans-4-(aminomethyl)cyclohexanecarboxylate (tranexamic anions) was used in a study to create a hybrid material with Mg/Al layered double hydroxide. This hybrid was then incorporated into poly(ε-caprolactone) to create films for controlled drug release. The films showed improved mechanical properties and could be used for topical drug delivery applications, like suture threads or medicated scaffolds (Tammaro et al., 2009).
Skin Care and Anti-Aging Effects : Tranexamic acid, a derivative of trans-4-aminomethylcyclohexanecarboxylic acid, was studied for its effects on skin wrinkles induced by dryness. The study found that oral administration of tranexamic acid improved symptoms related to skin dryness and wrinkles, indicating its potential use in skin care and anti-aging products (Hiramoto et al., 2016).
Synthesis of Noncyclic Bis-D- and L-Tripeptides : Research involving the use of trans (1R,2R)-diaminocyclohexane, related to trans-(4-Boc-aminomethyl)-cyclohexanecarboxamide, showed that it could be used to anchor N-protected tripeptides. This led to the creation of a highly H-bonded helical open-ended tubular superstructure, which has implications for the design and synthesis of novel peptidic structures (Hanessian et al., 2008).
Derivatives with Enhanced Absorption : A study synthesized derivatives of tranexamic acid with enhanced absorption properties. These derivatives were found to have greater absorption than tranexamic acid itself, indicating potential for improved pharmacokinetic profiles in medicinal applications (Svahn et al., 1986).
Access to Enantiomerically Pure β-Amino Acids : Research showed that enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a related compound, is an important building block for helical β-peptides. The study provided a convenient method for obtaining this amino acid, which is crucial for the synthesis of structurally complex peptides (Berkessel et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(4-carbamoylcyclohexyl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-9-4-6-10(7-5-9)11(14)16/h9-10H,4-8H2,1-3H3,(H2,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNPKAXNHCOERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2998102.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2-chlorophenyl)hydrazone]](/img/structure/B2998103.png)
![3'-(3-Chlorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2998104.png)
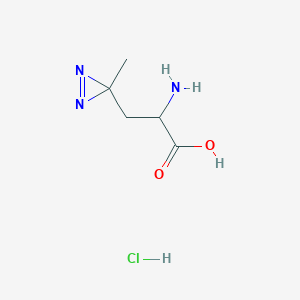
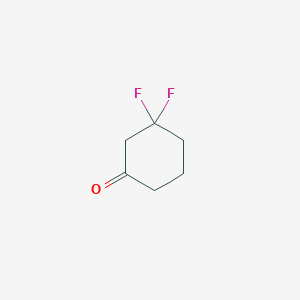
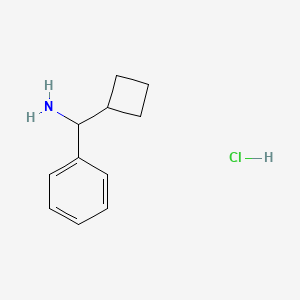
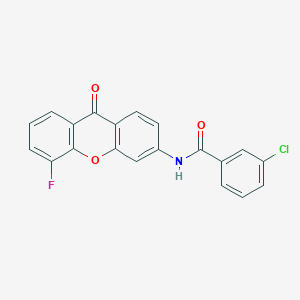

![3-[4-(Trifluoromethyl)phenyl]prop-2-ynoic acid](/img/structure/B2998112.png)
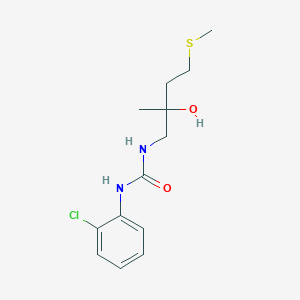
![(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2998118.png)
![N-(3-chlorophenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2998122.png)
![methyl 2-[[2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetyl]amino]benzoate](/img/structure/B2998123.png)